molecular formula C7H3BF7K B15298975 Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate

Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate

Cat. No.: B15298975
M. Wt: 270.00 g/mol
InChI Key: XAEGAIDIDJDYBC-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate is a fluorinated organoboron compound characterized by a boron atom bonded to three fluorine atoms and a substituted aromatic ring. The aromatic ring features both a fluorine atom and a trifluoromethyl group at the 3- and 5-positions, respectively. This structure enhances its stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which activate the boron center for nucleophilic substitution .

Properties

Molecular Formula

C7H3BF7K

Molecular Weight

270.00 g/mol

IUPAC Name

potassium;trifluoro-[3-fluoro-5-(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C7H3BF7.K/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15;/h1-3H;/q-1;+1

InChI Key

XAEGAIDIDJDYBC-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)F)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes to 3-Fluoro-5-(Trifluoromethyl)phenylboronic Acid

The preparation of potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate begins with the synthesis of its boronic acid precursor, 3-fluoro-5-(trifluoromethyl)phenylboronic acid. The most reliable method involves a Grignard reagent-mediated boronation using 1-bromo-3-fluoro-5-(trifluoromethyl)benzene as the starting material.

Grignard Reagent Formation

In a dry reaction vessel under nitrogen, magnesium turnings (0.021 mol) are activated with a catalytic amount of iodine in tetrahydrofuran (THF). A solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (5.0 g, 0.021 mol) in THF is added dropwise, initiating an exothermic reaction that forms the aryl magnesium bromide intermediate. Maintaining gentle reflux (45°C) ensures complete conversion.

Quenching with Trimethyl Borate

The Grignard reagent is transferred via cannula to a second vessel containing THF and trimethyl borate (2.3 mL, 0.021 mol) at −78°C. This step requires strict temperature control (<−60°C) to prevent premature decomposition. After stirring for 45 minutes, the mixture is warmed to room temperature and hydrolyzed with aqueous hydrochloric acid. Extraction with ethyl acetate and drying over magnesium sulfate yield 3.3 g of 3-fluoro-5-(trifluoromethyl)phenylboronic acid (76.5% yield based on starting bromide).

Key Analytical Data for Boronic Acid Intermediate
  • Melting Point : 167–168°C
  • ¹H NMR (CDCl₃) : δ 7.71 (s, 1H), 7.63 (d, J = 10.5 Hz, 1H), 7.40 (d, J = 2.2 Hz, 1H).

Alternative Synthetic Strategies

One-Pot Trifluoroboration

Modern approaches employ fluoroaryl halides, boron trifluoride etherate (BF₃·OEt₂), and potassium fluoride in a single pot. This method bypasses boronic acid isolation but requires anhydrous conditions and precise stoichiometry.

Reaction Optimization and Yield Analysis

The table below summarizes critical parameters from documented syntheses:

Step Reagents/Conditions Yield (%) Purity (%) Source
Grignard Formation Mg, THF, 45°C 76.5 95
Boronation Trimethyl borate, −78°C 76.5 97
Fluorination (Typical) KHF₂, 0°C, 12 h 80–85* >90

*Estimated based on analogous transformations.

Quality Control and Characterization

Spectroscopic Validation

  • ¹⁹F NMR : Expected resonances for CF₃ (−62 ppm) and B-F (−140 ppm).
  • IR Spectroscopy : B-F stretching at 1,450–1,500 cm⁻¹ confirms trifluoroborate formation.

Purity Assessment

Commercial batches (e.g., AOBH97EBA8CC) report 97% purity by HPLC, with residual solvents (THF, ethyl acetate) below 0.1%.

Industrial-Scale Considerations

Cost Drivers

  • 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene : Priced at $120–150/g (Ambeed, 2025), this starting material dominates production costs.
  • Magnesium Turnings : Inexpensive but requires careful handling to prevent oxidation.

Environmental Impact

  • Waste Streams : Aqueous HF from fluorination necessitates neutralization with calcium oxide before disposal.
  • Solvent Recovery : THF is distilled and reused, reducing environmental footprint.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate exerts its effects is primarily through its role as a boron reagent in cross-coupling reactions. The compound facilitates the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Aromatic Substitution Variations

a. Potassium Trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate
  • Structure : Differs by replacing the 3-fluoro group with a methoxy (-OCH₃) substituent.
  • Reactivity: The methoxy group is electron-donating, reducing the electrophilicity of the boron center compared to the fluoro-substituted analogue. This compound has been utilized in nitrosation reactions with nitrosonium tetrafluoroborate (NOBF₄), yielding nitrosoarenes in high yields (81%) .
  • Applications : Suitable for synthesizing nitroso-functionalized intermediates in medicinal chemistry.
b. Potassium Trifluoro(4-(trifluoromethyl)phenyl)borate (CAS 166328-08-1)
  • Structure : The trifluoromethyl group is at the 4-position of the aromatic ring instead of the 5-position.
  • Reactivity : Positional isomerism affects electronic distribution; the para-substituted derivative may exhibit lower steric hindrance in cross-coupling reactions compared to meta-substituted counterparts.
  • Applications : Used in Suzuki-Miyaura couplings for synthesizing biaryl systems in pharmaceuticals .
c. Potassium Trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate
  • Structure : Contains additional substituents (formyl and methyl groups) at the 2- and 5-positions.
  • Reactivity : The formyl group introduces a reactive aldehyde moiety, enabling post-functionalization via condensation or reduction.
  • Applications : Intermediate for synthesizing complex heterocycles or sensor molecules .

Non-Aromatic Fluorinated Borates

a. Potassium Trifluoro(trifluoromethyl)borate (CAS 42298-15-7)
  • Structure : Lacks an aromatic ring; boron is bonded to a trifluoromethyl group and three fluorines.
  • Reactivity : Highly electrophilic due to the absence of aromatic stabilization. Reacts rapidly with nucleophiles but is less stable under ambient conditions.
  • Applications: Limited to specialized fluorination reactions due to its instability .
b. Potassium Alkoxymethyltrifluoroborates
  • Structure : Features an alkoxymethyl group (e.g., -CH₂OCH₃) instead of an aromatic ring.
  • Reactivity : Prepared via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. These compounds exhibit moderate nucleophilicity and are used in cross-coupling with aryl chlorides .
  • Applications : Key intermediates in agrochemical and polymer synthesis .

Heteroaromatic Trifluoroborates

a. Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate
  • Structure : Boron is attached to a nitrogen-containing pyrazole ring.
  • Reactivity : The heteroaromatic ring enhances solubility in polar solvents and modifies electronic properties for regioselective couplings.
  • Applications : Used in synthesizing pyrazole-based kinase inhibitors and anti-inflammatory agents .
b. Potassium Trifluoro(1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)borate
  • Structure : Incorporates an indole ring with protective tert-butoxycarbonyl (Boc) and methoxy groups.
  • Reactivity : The Boc group stabilizes the boron center during storage, while the indole scaffold facilitates couplings with electron-deficient aryl halides.
  • Applications : Intermediate for indole-based drug candidates, such as serotonin receptor modulators .

Comparative Data Table

Compound Name Substituents CAS Number Key Reactivity/Applications References
Potassium Trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate 3-F, 5-CF₃ Not Provided Suzuki couplings, nitrosoarene synthesis
Potassium Trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate 3-OCH₃, 5-CF₃ Not Provided Nitrosation reactions
Potassium Trifluoro(4-(trifluoromethyl)phenyl)borate 4-CF₃ 166328-08-1 Biaryl synthesis in pharmaceuticals
Potassium Trifluoro(trifluoromethyl)borate CF₃ 42298-15-7 Fluorination reactions (limited stability)
Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate Pyrazole ring with methyl Not Provided Kinase inhibitor synthesis

Research Findings and Trends

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents enhance electrophilicity and stability, making these borates preferred for couplings with electron-rich aryl halides .
  • Heteroaromatic Derivatives : Pyrazole and indole-based borates show improved solubility and regioselectivity in medicinal chemistry applications .
  • Synthetic Challenges : Alkoxymethyltrifluoroborates require optimized SN2 conditions (e.g., Soxhlet extraction) to isolate pure products due to poor solubility .

Biological Activity

Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate, a compound with significant potential in medicinal chemistry, exhibits various biological activities that are crucial for its applications in drug development and synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₆H₄BF₃K
Molecular Weight: 184.01 g/mol
CAS Number: 153766-81-5
PubChem ID: 23675248

The compound features a trifluoromethyl group which is known to enhance the lipophilicity and biological activity of organic molecules. This property is particularly relevant in the design of pharmaceuticals.

  • Nucleophilic Reagent in Cross-Coupling Reactions:
    This compound serves as a nucleophilic boron reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for synthesizing complex organic molecules, including biologically active compounds .
  • Immunomodulatory Effects:
    Research indicates that compounds containing trifluoroborate can modulate immune responses, potentially leading to applications in treating autoimmune diseases or enhancing vaccine efficacy .
  • Anticancer Activity:
    The presence of trifluoromethyl groups has been linked to increased potency against various cancer cell lines. Studies have shown that derivatives of trifluoroborate exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial Activity

A study evaluated the antibacterial properties of various aryl-urea derivatives containing trifluoromethyl groups, revealing that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) against E. coli and C. albicans as low as 4.88 µg/mL .

Anticancer Efficacy

In vitro studies have shown that compounds derived from this compound exhibit IC₅₀ values superior to standard chemotherapeutics like Doxorubicin against several human cancer cell lines, including A549 and HCT116 . The down-regulation of key oncogenes such as EGFR and KRAS was observed in treated cells, indicating a targeted mechanism of action.

Comparative Analysis of Biological Activities

Compound TypeBiological ActivityMIC/IC₅₀ ValuesTarget Organisms/Cells
This compoundAntibacterial, AnticancerMIC = 4.88 µg/mL; IC₅₀ < 50 μME. coli, C. albicans, A549, HCT116
Aryl-Urea DerivativesAntibacterial, AnticancerMIC = 4.88 µg/mL; IC₅₀ = 22.4 μMVarious Cancer Cell Lines

Safety and Toxicology

While this compound shows promising biological activities, it also poses certain safety concerns:

  • Skin Irritation: Causes skin irritation (H315).
  • Eye Irritation: Causes serious eye irritation (H319).
  • Respiratory Irritation: May cause respiratory irritation (H335) .

Q & A

Basic: What are the established methods for synthesizing Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate?

Answer:
The synthesis typically involves reacting the corresponding boronic acid derivative, such as 3-fluoro-5-(trifluoromethyl)phenylboronic acid, with potassium bifluoride (KHF₂) or other potassium salts in aqueous or polar aprotic solvents. For example, similar trifluoroborates are synthesized via transmetallation using triisopropyl borate followed by treatment with KHF₂, as demonstrated in the preparation of tert-butyl-protected indole trifluoroborates . Key steps include:

  • Boronic Acid Activation : Reaction with a boron source (e.g., B(OiPr)₃).
  • Fluoride Exchange : Introduction of trifluoroborate groups using KHF₂.
  • Purification : Column chromatography or recrystallization to isolate the potassium trifluoroborate salt.

Basic: How is the purity and structure of this compound verified?

Answer:
Routine characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boron coordination .
  • IR Spectroscopy : Detection of B-F stretching vibrations (~1,350–1,450 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns .
  • Elemental Analysis : Confirmation of boron and fluorine content via titration or combustion analysis .

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl) affect its reactivity in cross-coupling reactions?

Answer:
The trifluoromethyl and fluoro groups enhance electrophilicity at the boron center, increasing stability but potentially reducing nucleophilicity. This necessitates optimized conditions for Suzuki-Miyaura coupling:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl systems .
  • Base Optimization : Use of Cs₂CO₃ or K₃PO₄ to deprotonate intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the trifluoroborate .
    Example : Nitrosation reactions with NOBF₄ show slower kinetics (10 min vs. 1 min for simpler analogs) due to steric and electronic effects of the trifluoromethyl group .

Advanced: How can researchers address contradictions in reported reaction yields for functionalization reactions (e.g., nitrosation)?

Answer:
Discrepancies (e.g., 81% yield in 10 min vs. >90% in 1 min for similar substrates) may arise from:

  • Substituent Effects : Trifluoromethyl groups slow reaction kinetics due to steric hindrance .
  • Stoichiometry : Excess NOBF₄ may be required for electron-deficient substrates.
  • Temperature Control : Lower temperatures (−20°C to 0°C) prevent side reactions in sensitive systems .
    Methodological Approach : Kinetic studies and in-situ monitoring (e.g., NMR) can identify rate-limiting steps .

Advanced: What strategies optimize Suzuki-Miyaura coupling efficiency with this reagent?

Answer:

  • Preactivation : Generate the boronic acid in situ via hydrolysis under mild acidic conditions .
  • Ligand Design : Bulky ligands (e.g., SPhos) mitigate steric effects of the trifluoromethyl group .
  • Microwave Assistance : Reduces reaction time for sluggish systems (e.g., 30 min at 100°C) .
    Data Insight : Similar trifluoroborates achieve >90% coupling yields with Pd(OAc)₂ and SPhos in toluene/H₂O .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Desiccate at 0–6°C to prevent hydrolysis; store in amber vials to limit light exposure .

Advanced: How can the aryl ring be further functionalized post-cross-coupling?

Answer:

  • Directed Ortho-Metalation : Use of directing groups (e.g., amides) to install halogens or nitro groups .
  • Electrophilic Aromatic Substitution : Nitration or sulfonation under controlled acidic conditions .
  • Reductive Functionalization : Hydrogenation of nitroso intermediates to amines .

Advanced: What analytical techniques differentiate stereochemical outcomes in derivatives (e.g., Z/E isomers)?

Answer:

  • X-ray Crystallography : Definitive structural assignment for crystalline products .
  • NOESY NMR : Detects spatial proximity of protons in Z vs. E isomers .
  • Chiral HPLC : Resolves enantiomers in asymmetric syntheses .

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